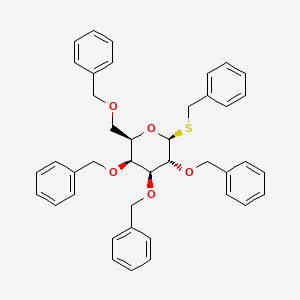

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside

説明

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of galactose, a type of sugar, and features multiple benzyl protecting groups. These protecting groups are crucial in various synthetic processes, particularly in the synthesis of oligosaccharides and glycoconjugates.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose with benzyl groups. The process generally starts with the selective protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The thiol group is introduced by reacting the protected galactose derivative with thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation with palladium on carbon as a catalyst.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected galactopyranoside derivatives.

Substitution: Functionalized galactopyranoside derivatives.

科学的研究の応用

Synthetic Carbohydrate Chemistry

Glycosylation Reactions

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as an effective glycosyl donor in glycosylation reactions. It has been utilized to synthesize complex oligosaccharides due to its ability to provide anomerically activated galactosyl units. For instance, it was transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and subsequently used in the synthesis of galabiosides with high yields (up to 95%) when combined with specific promoters like N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate .

Case Study: Synthesis of Galabiosides

In a notable study, the synthesis of galabiosides from phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside demonstrated its utility as a glycosyl donor. The reaction conditions were optimized to achieve high yields of the desired products while minimizing by-products. The crystalline nature of the synthesized compounds further facilitated purification processes .

Medicinal Chemistry

Antiviral and Anticancer Research

The compound has been investigated for its potential antiviral and anticancer properties. Its derivatives have shown promise in inhibiting viral replication and cancer cell growth in preliminary studies. The structure provides a scaffold for modifications that enhance biological activity against specific targets.

Case Study: Antiviral Activity

Research indicated that certain derivatives of this compound exhibited significant antiviral activity against viruses such as HIV and herpes simplex virus. These findings suggest that further exploration into its derivatives could lead to the development of new antiviral agents .

Biochemical Research

Enzyme Substrates and Inhibitors

this compound is also used as a substrate for various glycosidases in biochemical assays. Its ability to mimic natural substrates makes it suitable for studying enzyme kinetics and mechanisms.

Case Study: Glycosidase Inhibition Studies

In studies focusing on glycosidase inhibition, this compound has been employed to evaluate the inhibition profiles of different glycosidases. The results indicated that modifications on the benzyl groups could significantly alter the inhibitory potency against specific enzymes .

作用機序

The mechanism of action of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups during synthetic processes, preventing unwanted side reactions. The thiol group can participate in nucleophilic substitution reactions, facilitating the formation of glycosidic bonds.

Molecular Targets and Pathways: The compound targets specific enzymes involved in glycosylation processes. It can interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This interaction is crucial in the synthesis of glycoconjugates and oligosaccharides.

類似化合物との比較

- Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside

- 2,3,4,6-tetra-O-benzyl-D-galactopyranose

- 2,3,6-tri-O-benzyl-D-glucopyranose

Comparison: Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is unique due to the presence of the thiol group, which provides additional reactivity compared to its analogs. The benzyl protecting groups offer stability during synthetic processes, making it a preferred choice for complex carbohydrate synthesis. Its structural similarity to other benzyl-protected sugars allows for comparative studies in glycosylation reactions, providing insights into the effects of different protecting groups on reaction outcomes.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a glycoside compound that has garnered attention in the field of carbohydrate chemistry and its biological implications. This article explores its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure featuring multiple benzyl groups attached to a galactopyranoside backbone. The empirical formula is with a molecular weight of approximately 540.65 g/mol .

Synthesis typically involves the transformation of simpler galactose derivatives into this compound through various glycosylation reactions. For instance, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside can be synthesized with high yields using specific reagents such as N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate as promoters .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses. Its ability to enhance the activity of certain immune cells suggests potential applications in immunotherapy. For example, it has been reported to increase the proliferation of lymphocytes in vitro, indicating a role in boosting immune function .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could make it beneficial for conditions characterized by chronic inflammation .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Research on Immunomodulation

In another study focusing on immunomodulation, researchers observed that treatment with this compound led to a marked increase in the production of interferon-gamma (IFN-γ) by T-cells. This finding supports its potential use in enhancing immune responses against infections or tumors .

Data Table: Biological Activities Overview

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUYMYRDMAFA-RSGFCBGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447903 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210358-01-3 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。